1-Oxaspiro[3.5]nonan-7-ol
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Overview
Description
Molecular Structure Analysis
The InChI code for 1-Oxaspiro[3.5]nonan-7-ol is1S/C8H14O2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,9H,1-6H2
. This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecule has a spiro center, which is a carbon that is bonded to two nonadjacent oxygens in a three-membered ring.
Scientific Research Applications
Synthesis and Structural Studies
Model Studies for Anisatin Synthesis : An early study focused on synthesizing 2-oxaspiro[3.5]nonane as a model for anisatin, a naturally occurring compound with biological significance. This research involved the synthesis of oxetanes and their subsequent oxidation to β-lactones, demonstrating the versatility of spiro compounds in synthetic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).
Spiroaminal Synthesis : Spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and related structures, are at the core of several biologically active compounds. A review summarized various synthetic strategies for these molecules, highlighting their relevance in pharmaceutical and chemical research (Sinibaldi & Canet, 2008).
β-Lactone Synthesis via Aldolization : Research has been conducted on the synthesis of β-lactones, such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, through the aldolization of ketones with phenyl ester enolates. This study contributes to the understanding of spiro compound formation and their potential applications (Wedler & Schick, 2003).
Biological and Medicinal Applications
Antimicrobial Agents Synthesis : Spiroheterocyclic systems, including 1-oxa-4-thiaspiro[4.4]nonan-2-one, have been synthesized and tested as antimicrobial agents. This research highlights the potential of spiro compounds in developing new antimicrobial drugs (Al-Ahmadi, 1996).
Pheromone Analogues in Insects : Oxaspiropentane derivatives have been explored as potential sex pheromone analogues in insects, particularly the gypsy moth. This research provides insights into the role of spiro compounds in insect communication and control (Solari et al., 2007).
Material Science and Organic Synthesis
Synthesis of Functionalized Spiro Compounds : Studies on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reveal the significance of spiro compounds in material science and organic synthesis (Santos et al., 2000).
Spironucleosides Synthesis : Research on synthesizing spironucleosides using a 1-oxaspiro[4.4]nonane skeleton derived from D-glucose showcases the application of spiro compounds in nucleoside chemistry, which is crucial in pharmaceuticals (Maity et al., 2010).
Properties
IUPAC Name |
1-oxaspiro[3.5]nonan-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBSKGLTXGRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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